2-chloro-1H-imidazole-5-sulfonyl chloride
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Overview
Description
2-Chloro-1H-imidazole-5-sulfonyl chloride is a chemical compound belonging to the class of sulfonyl chlorides. It features a sulfonyl chloride group attached to a 2-chloro-1H-imidazole ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1H-imidazole-5-sulfonyl chloride typically involves the chlorination of 1H-imidazole-5-sulfonyl chloride. The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl₂) under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale reactions involving the chlorination of imidazole derivatives. The process requires careful control of reaction parameters to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1H-imidazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of corresponding imidazole derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction reactions may involve reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution reactions typically require nucleophiles like amines or alcohols and are conducted in polar aprotic solvents.
Major Products Formed:
Oxidation: Higher oxidation state sulfonyl chlorides.
Reduction: Reduced imidazole derivatives.
Substitution: Various functionalized imidazole derivatives.
Scientific Research Applications
2-Chloro-1H-imidazole-5-sulfonyl chloride is utilized in several scientific research areas:
Chemistry: It serves as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-1H-imidazole-5-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reaction conditions and the nucleophiles used.
Comparison with Similar Compounds
1H-Imidazole-5-sulfonyl chloride
2-Bromo-1H-imidazole-5-sulfonyl chloride
2-Iodo-1H-imidazole-5-sulfonyl chloride
Uniqueness: 2-Chloro-1H-imidazole-5-sulfonyl chloride is unique due to its specific reactivity and the presence of the chlorine atom, which influences its chemical behavior compared to other halogenated imidazole derivatives.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-1H-imidazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2N2O2S/c4-3-6-1-2(7-3)10(5,8)9/h1H,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUGBHRADNAQTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.03 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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